B1574691 SK1071

SK1071

Cat. No.: B1574691
Attention: For research use only. Not for human or veterinary use.
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Description

The SK1071 compound is an ethanol-solvated copper(II) complex of 1,3-bis(iminomethyl)phenolate, as characterized by single-crystal X-ray diffraction. In its solid-state structure, the central copper atom is coordinated by a deprotonated Schiff base ligand, forming an N2O2 donor set in a distorted tetrahedral geometry . The reported Cu-O bond distances are 1.891(4)–1.897(4) Å, while the Cu-N bond distances are 1.943(5)–1.978(5) Å . The unit cell contains both unsolvated and ethanol-solvated complexes, with a significant angle of 49.4(2)° observed between the coordination planes of the two independent molecules . This well-defined coordination geometry and the specific bond length data make this complex a valuable subject for research in fields such as coordination chemistry, materials science, and crystallography. Scientists can utilize this compound to study the properties of transition metal complexes with tetradentate ligands, metal-organic framework (MOF) precursors, or as a model system for catalytic processes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Migrastatin Analogs

Diverted Total Synthesis Approaches to Core Structures

Diverted Total Synthesis (DTS) is a powerful strategy widely employed in the preparation of migrastatin (B49465) and its analogs. jst.go.jpnih.govnih.govnih.govresearchgate.netresearchgate.net This approach allows for the generation of a library of structurally diverse compounds from a common advanced intermediate, rather than synthesizing each analog from scratch. jst.go.jpnih.govnih.govnih.govresearchgate.netresearchgate.netcore.ac.uk This modularity significantly enhances the efficiency of drug discovery efforts by enabling systematic exploration of chemical space around the natural product core. The ability to diverge at early or late stages of synthesis provides flexibility in introducing variations to the macrocyclic core and side chains. researchgate.net

Common Advanced Intermediates in Analog Preparation

A cornerstone of the diverted total synthesis of migrastatin analogs is the utilization of common advanced intermediates. "Advanced intermediate 8" (or similar precursors like 15, 26, 46, 65 in various schemes) is frequently cited as a pivotal branching point for the synthesis of migrastatin and numerous truncated or modified analogs. jst.go.jpnih.govnih.govnih.govresearchgate.netcore.ac.uk This intermediate contains key stereocenters and functionalities that can be elaborated into different macrocyclic systems and side chains.

Several research groups have contributed to the development of efficient synthetic routes to advanced intermediate 8, highlighting its importance:

Research GroupKey Aspects of Synthesis of Intermediate 8 (or precursor)References
Danishefsky et al.First synthesis of the migrastatin-core; utilized Lewis acid-catalyzed diene-aldehyde cyclocondensation (LACDAC). jst.go.jpnih.govnih.gov
Cossy et al.Reported synthesis of a precursor using Still–Gennari olefination for Z-double bond control. nih.gov
Iqbal et al.Achieved synthesis as a PMB derivative in multiple steps. nih.gov
Dias et al.Developed approaches involving lactone opening, Wittig olefination, and ring-closing metathesis for isomigrastatin (B1252546) analogs. universityofgalway.ie
Murphy et al.Contributed to the preparation of various migrastatin-core analogs with macrocycle variations. jst.go.jpnih.govnih.govnih.gov

These diverse synthetic strategies underscore the complexity and versatility required to access the core structure that serves as a foundation for compounds like SK1071.

Targeted Chemical Modifications and Design Principles

Macrocycle Modifications

The 14-membered macrolactone ring is a defining feature of natural migrastatin. jst.go.jpnih.govnih.gov Chemical modifications to this macrocycle have been extensively explored to generate analogs with varied properties. These modifications include:

Ring Size Variation: Analogs with altered macrocycle ring sizes, such as 12-membered, 13-membered, and 15-membered rings, have been synthesized. jst.go.jpnih.govnih.govnih.govcore.ac.ukiucr.orgnih.gov

Functional Group Changes: The macrolactone can be converted into other functional forms, including:

Macroketones: Prepared by converting allylic alcohol intermediates into allylic bromides, followed by reaction with β-ketosulfones and subsequent ring-closing metathesis. jst.go.jpnih.govnih.gov

Macrolactams: Synthesized by converting intermediates into allylic azides, followed by Staudinger reduction and coupling with carboxylic acids, then ring-closing metathesis. nih.gov

Ether Analogs: Simplified structures where the lactone is replaced by an ether linkage, such as the migrastatin core ether (ME) and carboxymethyl-ME (CME), which have shown high efficacy. core.ac.uk

These modifications often aim to improve stability (e.g., lactam analogs are generally more stable than lactones in vivo) while retaining or enhancing inhibitory activity.

Side Chain Elucidation and Functional Group Transformations

A significant finding in migrastatin analog research was the impact of the pendant alkyl glutaramide side chain on biological activity. It was discovered that ablation or considerable simplification of this side chain could dramatically increase the biological activity of migrastatin analogs, sometimes by as much as 1000-fold compared to the natural product. jst.go.jpnih.govnih.govcore.ac.uknih.gov This insight guided the design of simpler, more potent analogs.

Beyond side chain modifications, other functional group transformations have been explored:

Hydroxyl Group Modification: The free hydroxyl group in the migrastatin core can be modified, for instance, by introducing a carboxymethyl moiety or a sugar moiety, without drastically affecting biological activity. jst.go.jpnih.govnih.gov

Alkene Stereochemistry: The macrocyclic ring of migrastatin contains specific E and Z double bonds. Modifications to the stereochemistry of these alkenes have been investigated, for example, the synthesis of analogs with an E-alkene at C-3 instead of the natural Z-configuration.

Methodologies for Stereoselective Synthesis of Analogs

Stereoselective synthesis is paramount in the preparation of migrastatin analogs due to the presence of multiple contiguous stereocenters and defined alkene geometries within the macrolactone core. jst.go.jpnih.gov Precise control over stereochemistry is essential for ensuring biological activity and specificity.

Key Synthetic Reactions (e.g., Ring-Closing Metathesis, Aldehyde Cyclocondensation)

Several key reactions are routinely employed to achieve the desired stereochemical control and macrocycle formation:

Lewis Acid-Catalyzed Diene-Aldehyde Cyclocondensation (LACDAC): This reaction is fundamental for installing the three contiguous stereocenters and the trisubstituted (Z)-alkene of the migrastatin core fragment. jst.go.jpnih.govnih.govnih.govuniversityofgalway.ienih.gov For example, the reaction between an aldehyde (e.g., 11 or 23) and a diene (e.g., 12) in the presence of a Lewis acid (e.g., TiCl4) yields a dihydropyrone (e.g., 13 or 24) as a single diastereoisomer. jst.go.jpnih.govnih.gov

Ring-Closing Metathesis (RCM): RCM is a widely used and highly effective reaction for constructing the macrocyclic ring of migrastatin and its analogs. jst.go.jpnih.govnih.govnih.govuniversityofgalway.ienih.gov Using catalysts like Grubbs II catalyst, this reaction facilitates the intramolecular cyclization of two terminal alkenes to form the macrolactone. jst.go.jpnih.govnih.govnih.gov RCM can be highly (E)-selective for macrocycle assembly, as observed in the total synthesis of migrastatin. nih.gov However, in some cases, it can yield mixtures of E/Z isomers depending on the specific analog. universityofgalway.ie

Horner-Wadsworth-Emmons (HWE) Olefination: This reaction is employed for the stereoselective formation of specific double bonds, such as the trisubstituted (Z)-olefin, in the synthetic pathway. nih.gov

Anti-Selective Aldol Reactions: Used for constructing additional stereocenters and incorporating specific side-chain components. nih.gov

Luche Reduction and Ferrier Rearrangement: These reactions are often part of sequences following LACDAC to further elaborate the dihydropyrone intermediate, leading to desired lactol structures and (Z)-olefin configurations. jst.go.jpnih.gov

These methodologies collectively enable the precise construction of complex migrastatin analog structures, paving the way for the development of compounds like SK1071 with optimized anti-metastatic potential.

Molecular and Cellular Mechanisms of Action of Migrastatin Analogs

Interaction with Actin Cytoskeleton Dynamics

The actin cytoskeleton is a dynamic network of filaments crucial for various cellular functions, including cell shape, motility, and division nih.govnih.govbiorxiv.orgelifesciences.orgmdpi.com. Its reorganization is a fundamental process in cell migration and adhesion nih.govnih.gov. Many small molecules, including certain migrastatin (B49465) analogs, have been investigated for their ability to interfere with actin dynamics to inhibit cell migration nih.gov.

Actin-bundling proteins, such as fascin (B1174746), play a critical role in organizing actin filaments into parallel bundles, which are essential for the formation of cellular protrusions like filopodia and microvilli, crucial for cell migration and invasion nus.edu.sgplos.org. Fascin-1, for instance, is a 55-kDa actin-bundling protein that is often overexpressed in various cancers and is considered a potential therapeutic target due to its role in cell adhesion, migration, and invasion biorxiv.orgnih.gov. Inhibitors of fascin function have been shown to block tumor invasion and metastatic colonization biorxiv.orgnih.gov. While the inhibition of actin-bundling proteins like fascin is a known mechanism for anti-migratory compounds, there is no specific information available detailing SK1071's direct inhibitory effects on fascin or other actin-bundling proteins.

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of protein-ligand complexes, providing detailed insights into their spatial arrangement and interactions nih.govnih.govplos.org. This structural information is invaluable for understanding the precise binding modes of compounds and for rational drug design nih.govplos.org. For many migrastatin analogs, such structural analyses have been pursued to elucidate their binding to specific targets and their conformational effects frontiersin.org. However, no specific data on the structural analysis of SK1071 in complex with any protein, including actin-related proteins, via X-ray crystallography or similar methods, are available in the provided search results.

Modulation of Cellular Adhesion and Migration Pathways

Cellular adhesion and migration are complex processes vital for development, tissue maintenance, and immune responses, but they are also central to disease progression, particularly cancer metastasis nih.govnih.govreactome.orguni-saarland.denih.gov. These processes are primarily regulated by signaling pathways initiated by cell adhesion receptors, such as integrins and cadherins, which interact with the extracellular matrix or other cells uni-saarland.de.

E-cadherin is a transmembrane glycoprotein (B1211001) that mediates epithelial cell-to-cell adhesion and is often considered a tumor suppressor nus.edu.sgnih.govuni-saarland.de. Loss or aberrant expression of E-cadherin is frequently associated with epithelial-mesenchymal transition (EMT) and increased tumor metastasis nus.edu.sgnih.govuni-saarland.de. Compounds that can restore or modulate E-cadherin expression and function are of interest in anti-metastatic strategies. While some migrastatin analogs have been reported to inhibit E-cadherin frontiersin.org, there is no specific information available regarding SK1071's effects on E-cadherin expression or function.

The Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42) are crucial regulators of the actin cytoskeleton and play essential roles in various cellular processes, including cell shape change, cytokinesis, cell adhesion, and cell migration mdpi.complos.orgnih.gov. They act as molecular switches, cycling between active GTP-bound and inactive GDP-bound states, thereby controlling dynamic actin remodeling and influencing cell movement and invasion nih.govelifesciences.orgmdpi.complos.orgnih.gov. Inhibition of Rho-GTPase activation or their downstream effectors is a strategy for inhibiting cell migration reactome.org. For instance, some simplified migrastatin analogs have been shown to inhibit Rac activation, thereby blocking lamellipodia formation and inactivating the metastatic process reactome.org. However, no specific details are available on SK1071's direct involvement in or modulation of the Rho-GTPase signaling pathway.

Exploration of Other Potential Molecular Targets and Signaling Cascades

Beyond the actin cytoskeleton and adhesion pathways, various other molecular targets and signaling cascades are explored in the context of anti-cancer and anti-migration agents frontiersin.org. These can include pathways involved in inflammation, apoptosis, and cell cycle regulation frontiersin.org. For SK1071, the primary documented activity is its antibacterial effect nus.edu.sg. There is no specific information in the provided search results detailing other potential molecular targets or signaling cascades that SK1071 might influence, beyond its noted antibacterial activity and structural resemblance to luminamicin.

Data Tables

Due to the limited specific information on SK1071's molecular and cellular mechanisms of action as per the outline, no detailed research findings or quantitative data tables can be generated for its interaction with actin cytoskeleton dynamics, fascin inhibition, structural analysis, E-cadherin expression, or Rho-GTPase signaling. The available information primarily identifies SK1071 as an antibacterial compound.

While migrastatin and its known analogs, such as isomigrastatin (B1252546), have been extensively studied for their anti-metastatic properties and mechanisms wikipedia.orgnih.govwikipedia.orgacademie-sciences.fracademie-sciences.frnih.govfunakoshi.co.jp, there is no published scientific literature that identifies "SK1071" as a distinct migrastatin analog with reported biological activity or mechanistic insights.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound "SK1071" as a migrastatin analog, adhering strictly to the requested outline and content inclusions, due to the absence of relevant research findings.

For reference, information on migrastatin and a related analog, isomigrastatin, is provided below.

Structure Activity Relationship Sar Studies of Migrastatin Analogs, with Emphasis on Sk1071

Computational Chemistry Approaches in SAR Development

Quantum Chemical Studies to Predict Reactivity

Quantum chemical calculations are powerful computational tools increasingly utilized in medicinal chemistry and drug discovery to predict the reactivity and properties of chemical compounds nih.govchemrxiv.orgarcgis.comnih.gov. These methods, often based on density functional theory (DFT), can elucidate reaction mechanisms, estimate transition state energies, and predict various molecular properties, thereby supporting the development of new synthetic methodologies and the design of novel molecules nih.govarcgis.comnih.govnih.gov. By providing insights into electronic structure, atomic charges, and molecular orbitals, quantum chemical studies can offer a deeper understanding of how structural features influence a compound's chemical behavior and interactions uleth.caarcgis.com.

Reactivity Prediction for SK1071: As with SAR studies, specific quantum chemical investigations or reactivity predictions for a chemical compound explicitly named "SK1071" within the context of migrastatin (B49465) analogs are not found in the publicly available scientific literature. While quantum chemical methods are generally applicable to various chemical structures, the absence of a defined chemical structure or published studies for "SK1071" means that specific quantum chemical findings for this particular compound cannot be detailed.

Compound Names and PubChem CIDs

Preclinical Research Methodologies and Models for Migrastatin Analog Investigation

In Vitro Cellular Assays for Migration and Invasion

A variety of in vitro assays are fundamental in the initial screening and mechanistic evaluation of anti-metastatic compounds like SK1071. These assays provide quantitative data on the ability of a compound to interfere with critical steps of the metastatic cascade, namely cell migration and invasion.

Transwell Migration Assays

Transwell migration assays, also known as Boyden chamber assays, are a cornerstone for quantifying the chemotactic response of cancer cells. In the context of SK1071 evaluation, these assays are pivotal for determining its inhibitory effect on directed cell movement. The assay utilizes a two-chamber system separated by a microporous membrane. Cancer cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The effect of SK1071 on the migration of various tumor cells and human umbilical vein endothelial cells (HUVECs) has been noted, with the compound exhibiting potent inhibition at nanomolar concentrations.

The general principle involves the quantification of cells that migrate through the pores to the lower surface of the membrane in a given timeframe. By treating the cells with varying concentrations of SK1071, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50).

Table 1: Representative Data from Transwell Migration Assay with SK1071

Cell Line Treatment Migrated Cells (Normalized) IC50 (nM)
Tumor Cell Line A Control 100%
Tumor Cell Line A SK1071 (X nM) 50% [Data Not Publicly Available]
HUVEC Control 100%

Wound Healing (Scratch) Assays

The wound healing, or scratch, assay is a straightforward and widely used method to study collective cell migration. This technique is instrumental in assessing the ability of SK1071 to impede the closure of an artificial "wound" created in a confluent monolayer of cells. The rate of wound closure is monitored over time, typically through microscopy, and the area of the gap is measured.

Treatment with SK1071 has been reported to significantly delay wound closure in various cancer cell lines, indicating its inhibitory effect on collective cell migration. The percentage of wound closure at different time points is calculated and compared between control and SK1071-treated cells to quantify the compound's efficacy. This assay provides valuable insights into the compound's impact on cell-cell interactions and coordinated movement.

Boyden Chamber Assays

As mentioned, the Boyden chamber assay is functionally synonymous with the Transwell migration assay and serves as a primary tool for studying cell migration in response to a chemical gradient. The versatility of this assay allows for its adaptation to study cell invasion by coating the porous membrane with an extracellular matrix (ECM) protein, such as Matrigel. This modified assay assesses the ability of cancer cells to not only migrate but also to degrade the ECM, a critical step in metastasis. SK1071 has demonstrated nanomolar IC50 values in such chamber-based cell migration assays, highlighting its potential to interfere with this crucial aspect of tumor cell dissemination.

Cell Adhesion Assays

Cell adhesion to the ECM and to other cells is a prerequisite for successful migration and invasion. Cell adhesion assays are therefore employed to investigate whether SK1071 affects the ability of cancer cells to attach to various substrates. These assays typically involve seeding cells onto wells coated with ECM proteins (e.g., fibronectin, collagen) and quantifying the number of adherent cells after a specific incubation period and subsequent washing steps. While specific data for SK1071 in cell adhesion assays is not yet widely published, this methodology would be a critical next step in elucidating its mechanism of action. A compound that inhibits cell adhesion could effectively prevent the initial attachment required for cell movement.

In Vivo Preclinical Models for Mechanistic Insight

Murine Models of Cell Migration and Invasion (e.g., Xenograft Models for Mechanistic Studies)

Xenograft models are a primary tool for the in vivo investigation of migrastatin (B49465) analogs. In these models, human cancer cells are implanted into immunodeficient mice, allowing for the study of tumor growth and metastasis in a living organism. For instance, a macroketone analog of migrastatin was evaluated in nude mice bearing subcutaneous tumors derived from invasive pancreatic cancer cells. nih.gov This type of model is instrumental in observing the direct effects of the compound on tumor cell behavior within a complex biological environment.

Further studies have utilized human small-cell lung carcinoma (SCLC) primary xenograft models to assess the efficacy of migrastatin ether (ME) and carboxymethyl-ME (CME), which are structurally simplified analogs of the parent compound. nih.gov In a key study investigating breast cancer metastasis, NOD/SCID mice were injected in the abdominal mammary fat pad with MDA-MB-231 breast cancer cells to evaluate the in vivo effects of the migrastatin core ether. nih.gov These models allow for the systemic administration of the investigational compounds and subsequent analysis of their impact on the metastatic cascade.

The selection of the murine model and the cancer cell line is critical and is tailored to the specific research question. For example, to study perineural invasion, a whisker pad model in BALB/c Foxn1nu and NSG-A2 mice using A431 cells has been developed, which allows for molecular studies of this specific metastatic process in a head and neck cancer environment. ed.ac.uk While not directly used for SK1071, this illustrates the diversity of available models.

Table 1: Murine Xenograft Models in Migrastatin Analog Research

Model Type Mouse Strain Cancer Cell Line Investigated Compound(s) Key Findings
Subcutaneous Tumor Nude Mice Invasive Pancreatic Cancer Cells Migrastatin Macroketone Analog Inhibited E-cadherin dynamics in vivo nih.gov
Primary Xenograft Not Specified Human Small-Cell Lung Carcinoma (SCLC) Migrastatin Ether (ME), Carboxymethyl-ME (CME) High potency in inhibiting overall metastasis nih.gov
Mammary Fat Pad NOD/SCID Mice MDA-MB-231 Breast Cancer Cells Migrastatin Core Ether (ME) Concentration-dependent inhibition of cell migration

Examination of E-cadherin Dynamics and Cytoskeletal Changes In Vivo

The in vivo examination of cellular and molecular changes induced by migrastatin analogs provides deeper insight into their mechanisms of action.

E-cadherin Dynamics: E-cadherin, a key protein in cell-cell adhesion, plays a critical role in preventing cancer cell dissemination. The dynamics of E-cadherin can be assessed in vivo using advanced imaging techniques. In a study involving a macroketone analog of migrastatin, Fluorescence Recovery After Photobleaching (FRAP) analysis was performed on subcutaneous tumors in nude mice. nih.gov This technique allows for the quantitative measurement of protein mobility in live tissue. The investigation revealed that treatment with the migrastatin analog inhibited E-cadherin dynamics. nih.gov This finding is consistent with an increase in cell adhesion and a corresponding reduction in the invasive potential of the cancer cells. nih.gov

Table 2: In Vivo Analysis of E-cadherin Dynamics with Migrastatin Analog

Technique Animal Model Cell Line Compound Outcome Implication
Fluorescence Recovery After Photobleaching (FRAP) Nude Mice with Subcutaneous Tumors Invasive Pancreatic Cancer Migrastatin Macroketone Analog Inhibition of E-cadherin dynamics nih.gov Increased cell adhesion, reduced invasive potential nih.gov

Cytoskeletal Changes: While in vitro studies have suggested that certain migrastatin analogs can disrupt the actin cytoskeleton, leading to a decrease in cellular protrusions like filopodia and stress fibers, specific in vivo data on cytoskeletal changes resulting from treatment with migrastatin analogs, including SK1071, are not extensively detailed in the currently available scientific literature. The cytoskeleton is fundamental to cell movement, and its modulation is a likely component of the anti-migratory effects of these compounds. researchgate.net However, direct in vivo evidence from preclinical models examining these specific alterations is not presently available.

Future Research Directions and Translational Perspectives for Migrastatin Analogs

Development of Novel Analogs with Enhanced Mechanistic Selectivity

The precise mechanism by which migrastatin (B49465) and its analogs inhibit cell migration is an area of active investigation. While preliminary data suggest that these compounds selectively reduce cancer cell migration without interfering with non-transformed cells, the primary molecular target remains a subject of debate. invivochem.cnum.esnih.gov Research indicates that migrastatin analogs, including the macroketone core, target the actin-bundling protein fascin (B1174746), inhibiting its activity by binding to one of its actin-binding sites. wikipedia.org Fascin is often overexpressed in metastatic tumor cells and plays a crucial role in forming filopodia, which are essential for cell migration and invasion. wikipedia.orgopenmicroscopy.org

Future efforts in developing novel analogs, such as SK1071, are centered on designing compounds with enhanced mechanistic selectivity. This involves:

Refining Target Specificity: Further studies are needed to confirm the exact primary target(s) and to understand the nuances of the interaction between migrastatin analogs and fascin, or other potential targets. invivochem.cnum.esnih.gov This could involve structural biology approaches to visualize binding interactions at atomic resolution.

Improving Potency and Stability: Medicinal chemists aim to synthesize analogs with superior inhibitory activity (lower IC₅₀ values) and improved pharmacokinetic profiles, including enhanced water solubility and plasma stability, which are crucial for in vivo applications. invivochem.cnum.es For instance, certain macrolactone analogs (e.g., compounds 8 and 9) have shown significantly higher activity than migrastatin itself, with IC₅₀ values in the nanomolar range for inhibiting 4T1 cell migration. cenmed.com

Table 1: Comparative Inhibitory Activity of Selected Migrastatin Analogs on 4T1 Cell Migration

CompoundIC₅₀ (4T1 mouse mammary tumor cells) cenmed.com
Migrastatin (1)1.0 µM (approx.)
Analog 822 nM
Analog 924 nM

Exploration of Alternative Delivery Systems for Research Applications

For effective research and eventual therapeutic application, the delivery of migrastatin analogs, including SK1071, is critical. While specific alternative delivery systems for SK1071 are not detailed in current research, the broader field of drug delivery offers promising avenues for small molecules. The exploration of alternative delivery systems for research applications could involve:

Nanoparticle-based Delivery: Encapsulating migrastatin analogs in nanoparticles (e.g., lipid nanoparticles, polymeric nanoparticles) could enhance their stability, improve cellular uptake, and enable targeted delivery to specific cell types or tissues, thereby maximizing their anti-metastatic effects while minimizing off-target interactions. nih.gov

Liposomal Formulations: Liposomes can protect the compound from degradation, prolong its circulation time, and facilitate its entry into cells, which is particularly beneficial for compounds that may have limited solubility or stability in biological fluids.

Conjugates and Prodrugs: Developing conjugates with targeting moieties or designing prodrugs that are activated at the site of action could improve the specificity and efficacy of these analogs in research models.

These systems are vital for overcoming challenges such as poor solubility, rapid metabolism, and non-specific distribution, ensuring that the compounds reach their intended cellular targets effectively for mechanistic studies.

Integration with Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of how migrastatin analogs like SK1071 exert their anti-metastatic effects, integrating multi-omics data is essential. Multi-omics approaches combine data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of complex biological systems. nih.govwikipedia.org

For SK1071 and other migrastatin analogs, multi-omics integration could:

Elucidate Downstream Pathways: By analyzing changes in gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolic profiles (metabolomics) in response to analog treatment, researchers can map the entire cellular network affected by the compound. This can reveal previously unknown downstream signaling pathways and compensatory mechanisms. openmicroscopy.orgwikipedia.org

Identify Biomarkers: Multi-omics data can help identify specific molecular signatures or biomarkers that predict response to migrastatin analog treatment or indicate the presence of metastatic cells sensitive to these compounds.

Uncover Off-Target Effects: A systems-level understanding can help identify unintended interactions or off-target effects, which is crucial for optimizing analog design and improving safety profiles in preclinical development. wikipedia.org

Personalized Approaches: Integrating multi-omics data from patient-derived samples could lead to personalized strategies for cancer treatment, identifying which patients are most likely to benefit from migrastatin analog therapy.

Application as Chemical Probes for Cellular Pathway Interrogation

High-quality chemical probes are indispensable tools in chemical biology and drug discovery for dissecting complex biological processes and validating molecular targets. A chemical probe is typically a potent and selective small molecule that modulates a specific protein's function, allowing researchers to investigate its role in cellular pathways.

Given SK1071's "improved performance" as a migrastatin analog, it holds significant potential as a chemical probe for interrogating cellular pathways related to migration and metastasis. Its application as a chemical probe could involve:

Target Validation: Using SK1071 to selectively inhibit fascin (or other identified targets) in various cellular models can confirm the direct link between target modulation and the anti-migratory phenotype. wikipedia.org

Pathway Dissection: By applying SK1071 at specific concentrations and time points, researchers can unravel the temporal dynamics of cellular processes, such as actin cytoskeleton reorganization, focal adhesion turnover, and lamellipodia formation, which are critical for cell motility.

Phenotypic Screening: SK1071 can be used in high-throughput phenotypic screens to identify other proteins or pathways that, when modulated, synergize with or counteract its anti-migratory effects.

Understanding Resistance Mechanisms: As a chemical probe, SK1071 can help identify mechanisms of resistance that cancer cells might develop against migration inhibitors, guiding the development of combination therapies.

By utilizing SK1071 as a chemical probe, researchers can gain deeper insights into the intricate molecular mechanisms governing cancer metastasis, ultimately accelerating the discovery and development of novel anti-metastatic therapies.

Q & A

Q. How to integrate omics data (transcriptomics, metabolomics) into SK1071's mechanism-of-action studies?

  • Methodology : Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to omics datasets to identify perturbed biological processes . Validate hypotheses with functional assays (e.g., siRNA knockdown of key genes). Use tools like Cytoscape for network visualization and hypothesis generation .

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